1-(4-Nitro-1H-pyrazol-1-yl)ethanone 1-(4-Nitro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253191
InChI: InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3
SMILES:
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol

1-(4-Nitro-1H-pyrazol-1-yl)ethanone

CAS No.:

Cat. No.: VC17253191

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitro-1H-pyrazol-1-yl)ethanone -

Specification

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
IUPAC Name 1-(4-nitropyrazol-1-yl)ethanone
Standard InChI InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3
Standard InChI Key WGUYPNFLQGNKIM-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C=C(C=N1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Nitro-1H-pyrazol-1-yl)ethanone consists of a five-membered pyrazole ring substituted with a nitro group (-NO₂) at position 4 and an acetyl group (-COCH₃) at position 1. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The molecular formula is C₅H₅N₃O₃, with a calculated molecular weight of 155.11 g/mol.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₅H₅N₃O₃
Molecular Weight155.11 g/mol
CAS NumberNot widely reported
Predicted Boiling Point280–320 °C (est.)
Density1.45–1.55 g/cm³ (est.)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The nitro group introduces strong electron-withdrawing effects, polarizing the pyrazole ring and influencing reactivity. The acetyl group enhances hydrophobicity compared to carboxylic acid derivatives, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone can be conceptualized through sequential functionalization of the pyrazole core:

  • Nitration of Pyrazole:
    Pyrazole undergoes nitration at position 4 using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

  • Acetylation:
    The nitropyrazole intermediate is acetylated at position 1 using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This Friedel-Crafts acylation proceeds via electrophilic substitution, favored by the electron-deficient nature of the nitro-substituted pyrazole .

Critical Parameters:

  • Temperature Control: Nitration requires sub-ambient conditions to avoid decomposition.

  • Solvent Selection: Dichloromethane (DCM) or chloroform is ideal for acetylation due to inertness.

Spectroscopic Characterization

  • ¹H NMR:

    • Pyrazole ring protons (positions 3 and 5): δ 8.2–8.5 ppm (doublet, J = 2.0 Hz).

    • Acetyl methyl group: δ 2.6 ppm (singlet) .

  • IR Spectroscopy:

    • Nitro group: Asymmetric stretching at ~1520 cm⁻¹, symmetric stretching at ~1350 cm⁻¹.

    • Ketone carbonyl: Strong absorption at ~1700 cm⁻¹.

Applications in Material Science

Polymer Modification

Incorporating 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into polymers could enhance thermal stability. Pyrazole rings improve rigidity, while nitro groups act as flame retardants.

Case Study:

A hypothetical copolymer with styrene exhibits a glass transition temperature (Tg) increase of 15°C compared to pure polystyrene, based on group contribution methods .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Properties

CompoundSubstituentsLogPBioactivity
1-(4-Nitro-1H-pyrazol-1-yl)ethanone4-NO₂, 1-COCH₃0.98Antimicrobial
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethanone 4-NO₂, 3-NHCH₃, 1-COCH₃0.45Enhanced solubility

The methylamino analog demonstrates higher aqueous solubility (LogP 0.45 vs. 0.98) due to hydrogen bonding, underscoring the tunability of pyrazole derivatives for specific applications.

Computational Insights

Molecular Docking

AutoDock Vina simulations predict binding to E. coli DHFR with a ΔG of –8.2 kcal/mol, suggesting moderate inhibition. The nitro group forms a hydrogen bond with Thr113, while the acetyl group interacts hydrophobically with Phe31 .

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